2-(2,6-Difluoro-4-nitrophenyl)acetonitrile
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Overview
Description
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with ethyl cyanoacetate in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Formation of substituted phenylacetonitrile derivatives.
Reduction: Formation of 2-(2,6-difluoro-4-aminophenyl)acetonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The acetonitrile group can act as a nucleophile or electrophile in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-nitrophenyl)acetonitrile
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- 2,6-Difluoro-4-hydroxybenzonitrile
- Difluoro(trimethylsilyl)acetonitrile
Uniqueness
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C8H4F2N2O2 |
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Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-7-3-5(12(13)14)4-8(10)6(7)1-2-11/h3-4H,1H2 |
InChI Key |
DXBYOBJIQQPTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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